5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride
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Overview
Description
5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the 3-Methylphenyl Group: This step involves the introduction of the 3-methylphenyl group onto the piperidine ring. This can be achieved through Friedel-Crafts alkylation or other suitable methods.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The piperidine ring structure allows it to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: A simpler analog without the 3-methylphenyl group.
3-Methylpiperidine: Lacks the carboxylic acid group.
Phenylpiperidine derivatives: Compounds with different substituents on the phenyl ring.
Uniqueness
5-(3-Methylphenyl)piperidine-3-carboxylic acid;hydrochloride is unique due to the presence of both the 3-methylphenyl group and the carboxylic acid group on the piperidine ring. This combination of functional groups imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(3-methylphenyl)piperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)11-6-12(13(15)16)8-14-7-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKURTLYIYQGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(CNC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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